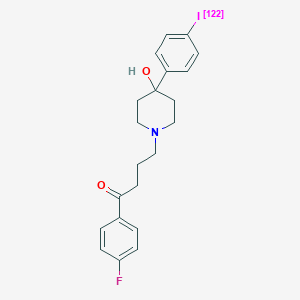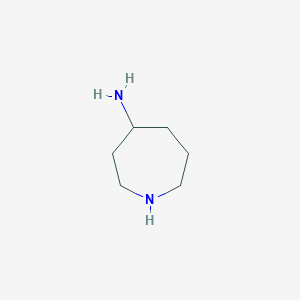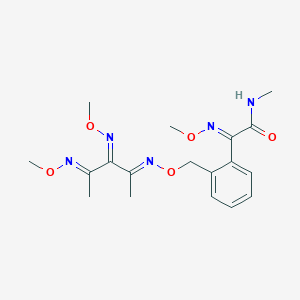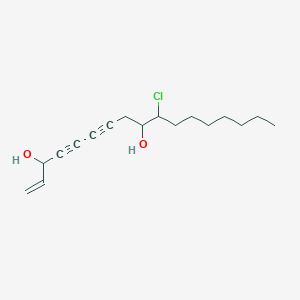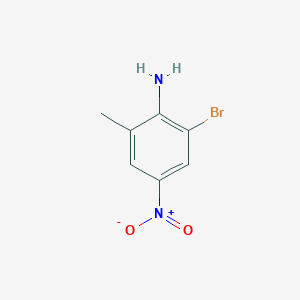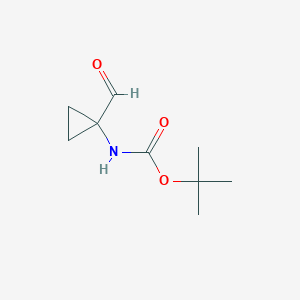
Tert-butyl (1-formylcyclopropyl)carbamate
Vue d'ensemble
Description
Tert-butyl (1-formylcyclopropyl)carbamate is a chemical compound used in various chemical reactions . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of Tert-butyl (1-formylcyclopropyl)carbamate involves a reaction of oxalyl dichloride with DMSO and NEt3 . A solution of compound 2 in DCM is then added . Carbamate synthesis by amination or rearrangement is also a common method for the synthesis of carbamates .
Molecular Structure Analysis
The molecular structure of Tert-butyl (1-formylcyclopropyl)carbamate can be viewed using Java or Javascript .
Chemical Reactions Analysis
Tert-butyl (1-formylcyclopropyl)carbamate is involved in various chemical reactions. For instance, it is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It also reacts with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
Applications De Recherche Scientifique
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate, a related compound, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It’s possible that Tert-butyl (1-formylcyclopropyl)carbamate could be used in a similar manner, providing a protective group for the nitrogen atom in aniline compounds during synthesis.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Again, Tert-butyl (1-formylcyclopropyl)carbamate could potentially be used in a similar way, contributing to the formation of complex pyrrole structures.
Mécanisme D'action
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Pharmacokinetics
Its physical and chemical properties, such as its predicted density of 1.10±0.1 g/cm3 and boiling point of 280.7±19.0 °C , suggest that it may have certain bioavailability characteristics, but without specific pharmacokinetic studies, these cannot be definitively stated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of any compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. For Tert-butyl (1-formylcyclopropyl)carbamate, it is recommended to store it in a well-ventilated place and keep the container tightly closed . .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMHCEYCNRURST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438514 | |
| Record name | tert-Butyl (1-formylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-formylcyclopropyl)carbamate | |
CAS RN |
107259-06-3 | |
| Record name | tert-Butyl (1-formylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-FORMYLCYCLOPROPYL)CARBAMIC ACID TERT-BUTYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

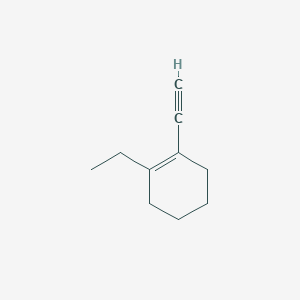
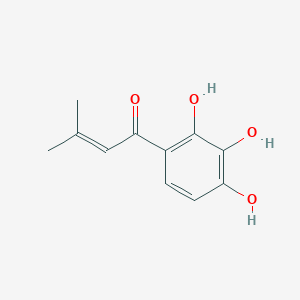
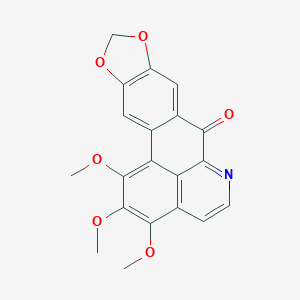
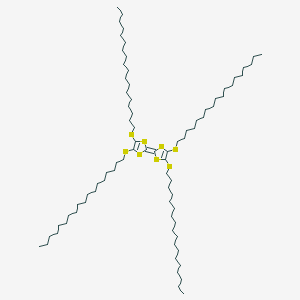

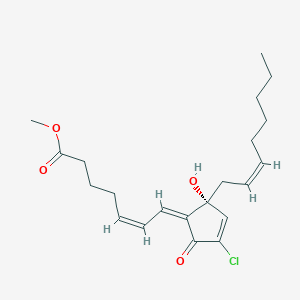

![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
